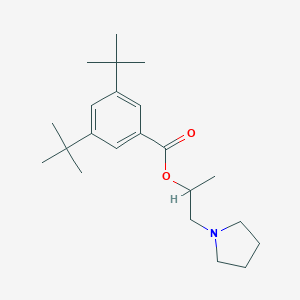
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(Pyrrolidin-1-yl)propan-2-yl 3,5-di-tert-butylbenzoate, commonly known as PB-22, is a synthetic cannabinoid that acts as a potent agonist for the CB1 and CB2 receptors. It was first synthesized in 2012 by Pfizer and has since gained popularity as a research chemical in the scientific community. PB-22 is a member of the indole family of synthetic cannabinoids and is structurally similar to JWH-018 and AM-2201.
作用機序
PB-22 acts as a potent agonist for both CB1 and CB2 receptors, which are found throughout the body and play a key role in regulating a wide range of physiological processes. When PB-22 binds to these receptors, it triggers a cascade of events that ultimately leads to the activation of intracellular signaling pathways. This can result in a wide range of effects, including altered gene expression, changes in neurotransmitter release, and modulation of ion channels.
Biochemical and Physiological Effects:
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. It has also been shown to have anxiolytic effects and may be useful in the treatment of anxiety disorders. Additionally, PB-22 has been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
PB-22 has several advantages as a research tool, including its high potency and selectivity for CB1 and CB2 receptors. It is also relatively easy to synthesize and has a long shelf life. However, there are also some limitations to its use in lab experiments. For example, PB-22 has been shown to be highly lipophilic, which can make it difficult to dissolve in aqueous solutions. Additionally, its effects can be difficult to interpret due to the complex interactions between the endocannabinoid system and other physiological processes.
将来の方向性
There are several potential future directions for research involving PB-22. One area of interest is the development of new synthetic cannabinoids with improved pharmacological properties and reduced side effects. Another potential direction is the investigation of the role of the endocannabinoid system in the regulation of appetite and metabolism. Finally, PB-22 may also be useful in the development of new treatments for pain, anxiety, and inflammation.
合成法
The synthesis of PB-22 involves the reaction of 3,5-di-tert-butylbenzoic acid with pyrrolidine and isobutyryl chloride. The resulting compound is then reacted with 1-bromo-2-propanol to produce the final product. The synthesis of PB-22 is relatively simple and can be achieved in a few steps with high yield.
科学的研究の応用
PB-22 has been used extensively in scientific research to investigate the effects of synthetic cannabinoids on the endocannabinoid system. It has been shown to have a high affinity for both CB1 and CB2 receptors, making it a useful tool for studying the physiological and biochemical effects of cannabinoid receptor activation. PB-22 has also been used in studies investigating the role of the endocannabinoid system in pain modulation, anxiety, and addiction.
特性
分子式 |
C22H35NO2 |
|---|---|
分子量 |
345.5 g/mol |
IUPAC名 |
1-pyrrolidin-1-ylpropan-2-yl 3,5-ditert-butylbenzoate |
InChI |
InChI=1S/C22H35NO2/c1-16(15-23-10-8-9-11-23)25-20(24)17-12-18(21(2,3)4)14-19(13-17)22(5,6)7/h12-14,16H,8-11,15H2,1-7H3 |
InChIキー |
YVDOBJABOBRJAQ-UHFFFAOYSA-N |
SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
正規SMILES |
CC(CN1CCCC1)OC(=O)C2=CC(=CC(=C2)C(C)(C)C)C(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2-Chlorophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294807.png)
![6-(2-Fluorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294808.png)
![6-[(2-Chlorophenoxy)methyl]-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294813.png)
![6-(2,5-Dichlorophenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294814.png)
![6-(2,3-Dihydro-1,4-benzodioxin-3-yl)-3-(phenoxymethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294815.png)
![[6-(2,3-Dihydro-1,4-benzodioxin-6-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl phenyl ether](/img/structure/B294816.png)
![6-(4-Ethoxyphenyl)-3-(phenoxymethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294818.png)
![3-Benzyl-6-(3-chlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294819.png)
![3-Benzyl-6-(3-bromophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294821.png)
![3-Benzyl-6-(4-tert-butylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294822.png)
![3-Benzyl-6-(1-naphthylmethyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294826.png)
![3-Benzyl-6-(2,5-dichlorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294827.png)
![3-Benzyl-6-(3-pyridinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294828.png)
![6-(1,3-Benzodioxol-5-yl)-3-benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B294831.png)
